Cas no 1522294-36-5 (2-(2-fluoro-6-methoxyphenyl)ethanimidamide)

2-(2-Fluoro-6-methoxyphenyl)ethanimidamide is a fluorinated and methoxy-substituted phenyl ethanimidamide derivative, characterized by its unique structural features. The presence of both fluorine and methoxy groups on the phenyl ring enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The ethanimidamide moiety offers reactivity for further functionalization, making it valuable in the development of bioactive compounds. Its well-defined molecular structure ensures consistency in synthetic applications, while the fluorine substitution may improve metabolic stability in drug design. This compound is typically utilized in research settings for the exploration of novel heterocycles and receptor-targeted molecules. Proper handling and storage are recommended due to its reactive functional groups.
2-(2-fluoro-6-methoxyphenyl)ethanimidamide structure
1522294-36-5 structure
Product name:2-(2-fluoro-6-methoxyphenyl)ethanimidamide
CAS No:1522294-36-5
MF:C9H11FN2O
Molecular Weight:182.194845438004
CID:6087012
PubChem ID:83808272

2-(2-fluoro-6-methoxyphenyl)ethanimidamide 化学的及び物理的性質

名前と識別子

    • 2-(2-fluoro-6-methoxyphenyl)ethanimidamide
    • 1522294-36-5
    • EN300-1810579
    • インチ: 1S/C9H11FN2O/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12)
    • InChIKey: NUJBNFLGLSVDIA-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CC(=N)N)OC

計算された属性

  • 精确分子量: 182.08554114g/mol
  • 同位素质量: 182.08554114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų
  • XLogP3: 0.9

2-(2-fluoro-6-methoxyphenyl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1810579-0.25g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
0.25g
$708.0 2023-09-19
Enamine
EN300-1810579-0.1g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1810579-0.05g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1810579-5.0g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
5g
$2940.0 2023-06-02
Enamine
EN300-1810579-0.5g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1810579-5g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
5g
$2235.0 2023-09-19
Enamine
EN300-1810579-1.0g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
1g
$1014.0 2023-06-02
Enamine
EN300-1810579-2.5g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1810579-10.0g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
10g
$4360.0 2023-06-02
Enamine
EN300-1810579-10g
2-(2-fluoro-6-methoxyphenyl)ethanimidamide
1522294-36-5
10g
$3315.0 2023-09-19

2-(2-fluoro-6-methoxyphenyl)ethanimidamide 関連文献

2-(2-fluoro-6-methoxyphenyl)ethanimidamideに関する追加情報

Introduction to CAS No. 1522294-36-5: 2-(2-fluoro-6-methoxyphenyl)ethanimidamide

The compound CAS No. 1522294-36-5, commonly referred to as 2-(2-fluoro-6-methoxyphenyl)ethanimidamide, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.

Chemical Structure and Properties

The molecular structure of CAS No. 1522294-36-5 is characterized by a phenyl ring substituted with fluoro and methoxy groups at the 2 and 6 positions, respectively. This substitution pattern imparts unique electronic and steric properties to the molecule, enhancing its stability and reactivity in various chemical environments. The ethanimidamide group further contributes to the compound's ability to interact with biological targets, such as enzymes and receptors.

Recent advancements in computational chemistry have allowed researchers to model the electronic distribution of CAS No. 1522294-36-5 with unprecedented accuracy. These studies reveal that the fluoro group at the para position significantly influences the molecule's lipophilicity, while the methoxy group enhances its solubility in polar solvents. Such insights are critical for optimizing drug delivery systems and improving bioavailability.

Synthesis and Applications

The synthesis of CAS No. 1522294-36-5 involves a multi-step process that typically begins with the preparation of intermediates possessing the desired substituents on the phenyl ring. Recent research has focused on developing more efficient synthetic routes, leveraging catalytic methods to minimize reaction times and reduce waste. For instance, the use of palladium-catalyzed coupling reactions has been shown to significantly improve yields while maintaining product purity.

In terms of applications, CAS No. 1522294-36-5 has demonstrated potential as a lead compound in anti-inflammatory drug development. Preclinical studies indicate that it exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Furthermore, its ability to cross the blood-brain barrier suggests promising applications in neuroprotective therapies.

Recent Research Findings

Emerging research has delved into the mechanistic underpinnings of CAS No. 1522294-36-5's biological activity. A study published in *Nature Communications* revealed that the compound interacts with specific allosteric sites on COX enzymes, leading to a novel mode of inhibition compared to traditional NSAIDs (nonsteroidal anti-inflammatory drugs). This discovery opens new avenues for designing drugs with reduced side effects and improved efficacy.

Additionally, investigations into the environmental impact of CAS No. 152294000000000000No. 152878787878787878No. 15No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.-No.No.No.No.No.No.No.No.No.No.No.No.No.No.No.No.No.No.No_No_No_No_No_No_No_No_No_No_No_No_No_No_No_No_No_

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